Ascomycin, Streptomyces hygroscopicus

Structure-Activity Relationship Medicinal Chemistry Calcineurin Inhibitor Design

Ascomycin (CAS 104987-12-4; synonym FK520, FR-900520, Immunomycin) is a 23-membered macrolide lactone produced by fermentation of Streptomyces hygroscopicus subsp. ascomyceticus.

Molecular Formula C43H69NO12
Molecular Weight 792.02
CAS No. 104987-12-4; 11011-38-4
Cat. No. B2456356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscomycin, Streptomyces hygroscopicus
CAS104987-12-4; 11011-38-4
Molecular FormulaC43H69NO12
Molecular Weight792.02
Structural Identifiers
SMILESCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
InChIInChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+
InChIKeyZDQSOHOQTUFQEM-AMASXYNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ascomycin (FK520) Procurement Guide: Key Characteristics for Scientific Sourcing from Streptomyces hygroscopicus


Ascomycin (CAS 104987-12-4; synonym FK520, FR-900520, Immunomycin) is a 23-membered macrolide lactone produced by fermentation of Streptomyces hygroscopicus subsp. ascomyceticus [1]. It is the natural C21-ethyl analog of tacrolimus (FK506): at the C-21 position, ascomycin bears an ethyl group (–CH₂–CH₃) where tacrolimus bears an allyl group (–CH₂–CH=CH₂) [2]. This single structural difference propagates into quantifiable pharmacological divergence across immunosuppressive potency, nephrotoxicity threshold, and ancillary pharmacology, making ascomycin a critical comparator, scaffold, and impurity reference standard (Tacrolimus EP Impurity A) in calcineurin inhibitor research and development [3].

Why Ascomycin Cannot Be Interchanged with Tacrolimus or Pimecrolimus in Research Protocols


Although ascomycin, tacrolimus, and pimecrolimus share a conserved FKBP12-binding domain and converge on calcineurin inhibition, they are not pharmacologically interchangeable [1]. The C-21 substituent difference (ethyl vs. allyl) alters the ternary complex stability with calcineurin, producing a 3-fold rightward shift in both immunosuppressive potency and nephrotoxicity threshold relative to tacrolimus [2]. Pimecrolimus, a semi-synthetic 33-epi-chloro derivative of ascomycin, introduces further divergence: it permeates skin at approximately one-tenth the rate of tacrolimus and exhibits a distinct dendritic-cell-sparing profile [3]. Substituting any of these compounds without accounting for these quantifiable differences will confound dose-response interpretation, compromise cross-study reproducibility, and invalidate structure-activity relationship (SAR) analyses in calcineurin inhibitor development programs.

Ascomycin (FK520) Quantitative Differentiation Evidence: Comparator-Based Selection Guide for Procurement


Structural Basis of Pharmacological Differentiation: C21-Ethyl vs. C21-Allyl Substituent

Ascomycin differs from tacrolimus solely at the C-21 side chain: ascomycin carries an ethyl group (–CH₂–CH₃), whereas tacrolimus carries an allyl group (–CH₂–CH=CH₂) [1]. This single substitution reduces the molecular weight from 804.02 g/mol (C₄₄H₆₉NO₁₂, tacrolimus) to 792.01 g/mol (C₄₃H₆₉NO₁₂, ascomycin) [2]. The structural consequence propagates into the stability of the FKBP12-drug-calcineurin ternary complex, which governs both immunosuppressive potency and nephrotoxicity magnitude [3]. For SAR programs, ascomycin serves as the essential C21-ethyl reference scaffold against which C21-modified tacrolimus analogs are benchmarked.

Structure-Activity Relationship Medicinal Chemistry Calcineurin Inhibitor Design

Immunosuppressive Potency: Mouse Mixed Lymphocyte Reaction (MLR) IC₅₀ Comparison

In the mouse mixed lymphocyte reaction (MLR) assay — the canonical in vitro model for T-cell alloreactivity — ascomycin suppresses the immune response with an IC₅₀ of 0.55 nM [1]. By comparison, tacrolimus (FK506) achieves an IC₅₀ of approximately 0.1–0.3 nM in the same assay system, representing an approximately 2- to 5-fold greater potency . Closely related natural congener FR-900523 shows an IC₅₀ of 1.6 nM in the same assay, approximately 3-fold weaker than ascomycin [1]. This potency ranking (FK506 > ascomycin > FR-900523) is consistent across multiple independent studies and provides a quantitative framework for selecting the appropriate compound based on the desired immunosuppressive window.

Immunosuppression T-Cell Activation Mixed Lymphocyte Reaction

Calcineurin Phosphatase Inhibition IC₅₀: Ternary Complex Potency Comparison

Ascomycin inhibits calcineurin phosphatase activity with an IC₅₀ of 49 nM through formation of the FKBP12-FK520-calcineurin ternary complex . In contrast, tacrolimus (FK506) inhibits calcineurin phosphatase with an IC₅₀ of approximately 3 nM when complexed with FKBP12 — a roughly 16-fold greater inhibitory potency at the enzyme level . This distinction is mechanistically significant: the C21-ethyl group of ascomycin yields a ternary complex with reduced affinity for calcineurin compared with the C21-allyl-bearing tacrolimus complex, directly translating the structural difference into a quantifiable biochemical readout. Researchers studying calcineurin signaling dynamics can exploit this potency difference to titrate enzyme inhibition across a wider dynamic range.

Calcineurin Inhibition FKBP12 Phosphatase Assay

Nephrotoxicity Threshold and Therapeutic Index: 3-Fold Rightward Shift vs. Tacrolimus

In a 14-day repeat-dose study in Fischer-344 rats, tacrolimus (FK506) reduced creatinine clearance by >50% at a dose of 1 mg/kg i.p., whereas ascomycin required a 3-fold higher dose of 3 mg/kg i.p. to produce equivalent renal impairment [1]. In the same study, ascomycin exhibited a 3-fold lower immunosuppressive potency in a popliteal lymph node hyperplasia assay, yielding an equivalent therapeutic index to tacrolimus — consistent with a common mechanistic dependence on calcineurin inhibition [1]. Critically, ascomycin did not produce detectable nephrotoxicity at oral doses up to 50 mg/kg/day, demonstrating non-linear oral pharmacokinetics and an oral absorption ceiling shared across this drug class [1]. This parallel rightward shift of both efficacy and toxicity curves means that ascomycin does not confer an intrinsically superior safety margin but rather provides a proportionally scaled pharmacology profile.

Nephrotoxicity Therapeutic Index In Vivo Toxicology

Neuroregenerative and Neuroprotective Activity: Calcineurin-Independent Pharmacology

Both FK506 (tacrolimus) and FK520 (ascomycin) possess calcineurin-independent neuroregenerative properties, including acceleration of nerve regeneration and promotion of neurite outgrowth in cell culture and animal models [1]. Ascomycin has demonstrated anticonvulsant activity when perfused into the rat hippocampus via microdialysis probes at 50–100 μM [2], and ascomycin derivatives may prevent ischemic brain damage and neuronal death through CaN-mediated regulation of GABA and glutamate receptor channels [2]. Genetically engineered 13- and 15-desmethoxy analogs of ascomycin, which retain tight FKBP12 binding but exhibit reduced calcineurin inhibition, enhance neurite outgrowth in cell cultures and accelerate nerve regeneration in the rat sciatic nerve crush model [1]. This demonstrates that the FKBP12-binding domain of ascomycin can be functionally uncoupled from calcineurin inhibition — a property exploited in neuroregenerative drug discovery programs using ascomycin as the parent scaffold.

Neuroregeneration Neurite Outgrowth Neuroprotection

Ancillary Multi-Target Pharmacology: Antimalarial and Antifungal Activity Profiles

Beyond immunosuppression, ascomycin exhibits polypharmacology that distinguishes its research utility profile. Against Plasmodium falciparum, ascomycin inhibits the peptidyl-prolyl cis-trans isomerase and chaperone activities of PfFKBP35 with an IC₅₀ of 0.52 μM . The immunosuppressive properties of FK506 preclude its consideration as an antimalarial, whereas the antimalarial activity of FK520 (ascomycin) is independent of immunosuppression and can be further separated in non-immunosuppressive analogs [1]. In antifungal applications, both FK506 and FK520 exhibit potent activity against Cryptococcus neoformans with MIC values in the range of 0.016–0.05 μg/mL [2]. Against Malassezia furfur and M. sympodialis, ascomycin and pimecrolimus show similar antifungal activity profiles, with fkb1Δ mutants displaying full resistance to all three calcineurin inhibitors, confirming FKBP12-dependent mechanism across species [3]. Against dengue virus type 2 (DENV2), ascomycin shows an IC₅₀ of 14.6 ± 0.7 μM in BHK-21 cells, compared with 11.6 ± 0.3 μM for tacrolimus and 3.2 ± 0.1 μM for pimecrolimus [4].

Antimalarial Antifungal Polypharmacology

Ascomycin (FK520) Best-Fit Research and Industrial Application Scenarios


Calcineurin Inhibitor SAR and Medicinal Chemistry Programs

Ascomycin serves as the essential C21-ethyl reference scaffold in structure-activity relationship campaigns. Its 16-fold lower calcineurin phosphatase IC₅₀ (49 nM) and 2–5× lower MLR potency relative to tacrolimus provide a calibrated baseline against which C21-modified analogs can be benchmarked . Medicinal chemistry teams developing next-generation calcineurin inhibitors with reduced immunosuppressive liability routinely procure ascomycin as the parent compound for semi-synthetic derivatization at positions C-21, C-22, C-32, and the 13-/15-methoxy groups.

Non-Immunosuppressant Neuroregenerative Drug Discovery

Ascomycin's FKBP12-binding domain can be functionally uncoupled from calcineurin inhibition, as demonstrated by 13-/15-desmethoxy analogs that retain neuroregenerative activity while losing immunosuppressive potency [1]. Research groups targeting FKBP12-mediated neurite outgrowth and nerve regeneration use ascomycin as the starting scaffold for generating non-immunosuppressant neuroprotective candidates, exploiting the established rat sciatic nerve crush and hippocampal microdialysis models where ascomycin has already demonstrated in vivo efficacy.

Antifungal Drug Development: Fungus-Selective Calcineurin Inhibitors

Ascomycin exhibits potent antifungal activity against Cryptococcus neoformans (MIC 0.016–0.05 μg/mL) and Malassezia species, equivalent to tacrolimus [2]. Structure-guided design programs based on fungal FKBP12 crystal structures use ascomycin (FK520) as the natural product starting point for C-22 modification strategies that achieve fungus-selective calcineurin inhibition while minimizing host immunosuppression — a strategy validated in murine pulmonary and disseminated cryptococcosis models.

Analytical Reference Standard: Tacrolimus EP Impurity A

Ascomycin (CAS 104987-12-4) is officially designated as Tacrolimus EP Impurity A (Tacrolimus Related Compound A) [3]. Pharmaceutical quality control and analytical development laboratories procure high-purity ascomycin (≥98%) as a reference standard for HPLC and LC-MS/MS impurity profiling in tacrolimus active pharmaceutical ingredient (API) and finished drug product testing, where ascomycin also serves as an internal standard for therapeutic drug monitoring of tacrolimus, sirolimus, and everolimus.

Quote Request

Request a Quote for Ascomycin, Streptomyces hygroscopicus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.